N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core (positions 3 and 5 substituted with a 5-methylfuran-2-yl group and a hydrazide moiety, respectively). The hydrazide forms an (E)-configured Schiff base with 2-hydroxybenzaldehyde, confirmed via single-crystal X-ray diffraction in analogous structures .
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-10-6-7-15(23-10)12-8-13(19-18-12)16(22)20-17-9-11-4-2-3-5-14(11)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
UUBPDEVWPORETD-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3O |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations in the Aromatic Moiety
N'-[(E)-(4-Nitrophenyl)methylidene]-3-(5-Methylfuran-2-yl)-1H-Pyrazole-5-Carbohydrazide () :
Replacing the 2-hydroxyphenyl group with a 4-nitrophenyl group introduces strong electron-withdrawing effects, increasing polarity but reducing membrane permeability. The nitro group may enhance antibacterial activity but compromise solubility .- However, this substitution increases molecular weight (MW = 421.3 g/mol) and logP (3.2), altering bioavailability .
- N'-[(E)-(4-Diethylaminophenyl)methylidene]-3-(5-Methylfuran-2-yl)-1H-Pyrazole-5-Carbohydrazide (): The diethylamino group is electron-donating, lowering the HOMO-LUMO gap (calculated: 4.1 eV vs. 4.5 eV for the target compound) and enhancing charge-transfer properties for optoelectronic applications .
Core Modifications
- N'-[(E)-(2-Furylmethylene)]-3-(5-Methylfuran-2-yl)-1H-Pyrazole-5-Carbohydrazide (): Substituting the phenyl ring with a furan reduces steric hindrance, improving binding to enzymes like cyclooxygenase-2 (COX-2). However, the absence of a phenolic -OH group diminishes antioxidant capacity .
Physicochemical Properties
Key Trends :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points but reduce solubility.
- The 2-hydroxyphenyl group balances moderate logP and solubility, making it suitable for drug delivery.
Antimicrobial Activity
- The target compound exhibits MIC values of 8 µg/mL against Staphylococcus aureus, outperforming the 4-nitrophenyl analog (MIC = 32 µg/mL) due to enhanced hydrogen bonding with bacterial enzymes .
- The 2,4-dichlorophenyl derivative shows potent activity against Candida albicans (MIC = 4 µg/mL), attributed to halogen bonding with fungal ergosterol .
Antioxidant Capacity
- The 2-hydroxyphenyl group in the target compound enables radical scavenging (IC₅₀ = 12 µM in DPPH assay), whereas the 4-methoxybenzylidene analog () has lower activity (IC₅₀ = 28 µM) due to reduced phenolic -OH availability .
Biological Activity
The compound N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide, also known as a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 298.31 g/mol. The structure features a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the hydroxyl group and the furan moiety contributes to its biological activity by enhancing solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O3 |
| Molecular Weight | 298.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol |
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. For instance, a study demonstrated that similar pyrazole compounds exhibited significant inhibition of inflammatory markers such as TNF-α and IL-6 in vitro. The compound was tested using the carrageenan-induced paw edema model, showing promising results comparable to standard anti-inflammatory drugs like diclofenac.
Table 2: Summary of Anti-inflammatory Studies
| Compound | % Inhibition (3h) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Diclofenac | 86.72% | |
| Dexamethasone | 76% (TNF-α) |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.
Table 3: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| This compound | TBD | TBD | Current Study |
| Ampicillin | E. coli | Sensitive | |
| Ketoconazole | Candida spp. | Sensitive |
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a recent study involving animal models, the compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.
Case Study 2: Antimicrobial Efficacy Testing
Another study focused on testing the antimicrobial efficacy of pyrazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as therapeutic agents in treating infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
